molecular formula C13H17NO2 B7500376 N-benzyloxane-4-carboxamide

N-benzyloxane-4-carboxamide

Cat. No. B7500376
M. Wt: 219.28 g/mol
InChI Key: GXPBITSDLWAZKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyloxane-4-carboxamide, also known as Z-DEVD-FMK, is a small molecule inhibitor that has been widely used in scientific research. It is a reversible inhibitor of caspase-3, a key enzyme in the process of apoptosis, or programmed cell death. Z-DEVD-FMK has been shown to have many advantages in laboratory experiments, including high specificity, low toxicity, and ease of use.

Scientific Research Applications

N-benzyloxane-4-carboxamide has been widely used in scientific research, particularly in the study of apoptosis. It has been shown to be a potent inhibitor of caspase-3, which is a key enzyme in the apoptotic pathway. N-benzyloxane-4-carboxamide has been used to study the role of caspase-3 in various biological processes, including cancer, neurodegenerative diseases, and inflammation.

Mechanism of Action

N-benzyloxane-4-carboxamide works by irreversibly binding to the active site of caspase-3, preventing the enzyme from cleaving its substrates and initiating the apoptotic process. This inhibition of caspase-3 activity leads to the suppression of apoptosis and the promotion of cell survival.
Biochemical and Physiological Effects:
N-benzyloxane-4-carboxamide has been shown to have many biochemical and physiological effects. In addition to its role in apoptosis, N-benzyloxane-4-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines and to reduce the severity of inflammation in animal models. It has also been shown to have neuroprotective effects in models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-benzyloxane-4-carboxamide has several advantages for laboratory experiments. It is a reversible inhibitor of caspase-3, which allows for the study of the effects of caspase-3 inhibition on various biological processes. It is also highly specific for caspase-3, which reduces the likelihood of off-target effects. Additionally, N-benzyloxane-4-carboxamide has low toxicity and is easy to use.
However, there are also some limitations to the use of N-benzyloxane-4-carboxamide in laboratory experiments. It is important to note that N-benzyloxane-4-carboxamide is a small molecule inhibitor and may not accurately reflect the effects of genetic inhibition of caspase-3. Additionally, the effects of N-benzyloxane-4-carboxamide on other caspases or enzymes may need to be considered in some experiments.

Future Directions

There are many potential future directions for the use of N-benzyloxane-4-carboxamide in scientific research. One potential area of research is the study of the role of caspase-3 in cancer progression and the development of new cancer therapies. Additionally, the use of N-benzyloxane-4-carboxamide in the treatment of neurodegenerative diseases, such as Alzheimer's disease, is an area of ongoing research. Finally, the development of new inhibitors of caspase-3 based on the structure of N-benzyloxane-4-carboxamide may lead to the development of more potent and specific inhibitors with improved therapeutic potential.
Conclusion:
In conclusion, N-benzyloxane-4-carboxamide, or N-benzyloxane-4-carboxamide, is a small molecule inhibitor of caspase-3 that has been widely used in scientific research. It has many advantages, including high specificity, low toxicity, and ease of use. N-benzyloxane-4-carboxamide has been shown to have many potential applications in the study of apoptosis, cancer, inflammation, and neurodegenerative diseases. While there are some limitations to the use of N-benzyloxane-4-carboxamide in laboratory experiments, its many advantages make it a valuable tool for scientific research.

Synthesis Methods

The synthesis of N-benzyloxane-4-carboxamide involves the reaction of benzyloxycarbonyl chloride with N-carbobenzyloxy-L-aspartic acid anhydride, followed by the addition of N-methylmorpholine and N-benzyloxycarbonyl-L-aspartic acid. The resulting product is then treated with hydrogen fluoride to remove the benzyloxycarbonyl group, producing N-benzyloxane-4-carboxamide.

properties

IUPAC Name

N-benzyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-13(12-6-8-16-9-7-12)14-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXPBITSDLWAZKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyloxane-4-carboxamide

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